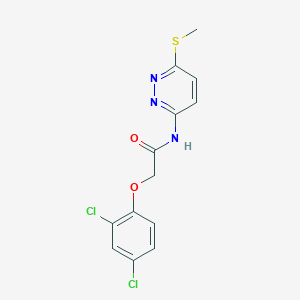![molecular formula C19H21FN4O2S2 B2871766 N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide CAS No. 338954-11-3](/img/structure/B2871766.png)
N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide: is a sulfonamide compound featuring a triazole ring, recognized for its potential applications in medicinal chemistry, agriculture, and materials science. The presence of various functional groups, including ethyl, methylsulfanyl, phenylethyl, and fluorobenzenesulfonamide, makes it a compound of interest for diverse chemical reactions and interactions.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been known to interact with a variety of biological targets, including enzymes like aldehyde dehydrogenases .
Mode of Action
It’s known that many 1,2,4-triazole derivatives exert their effects through interactions with their targets, leading to changes in the target’s function .
Biochemical Pathways
For instance, some 1,2,4-triazole derivatives have been found to play a key role in the metabolism of aldehydes of both endogenous and exogenous derivation .
Result of Action
Compounds with similar structures have been known to exert a variety of effects at the molecular and cellular level, including antimicrobial and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide typically begins with the formation of the triazole ring via a cyclization reaction involving ethyl hydrazine and a suitable thiourea derivative. This is followed by the alkylation of the triazole ring with an alkyl halide to introduce the ethyl group. The incorporation of the 2-phenylethyl moiety involves a condensation reaction with an appropriate benzylamine derivative. Finally, the 4-fluorobenzenesulfonamide group is introduced via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods:
For large-scale production, optimization of reaction conditions such as temperature, solvent choice, and catalyst presence is crucial. Continuous flow reactors and high-throughput screening are commonly employed to enhance yield and purity. Green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are increasingly preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically target the sulfonamide group, converting it into amines under mild conditions.
Substitution: The aromatic rings in the compound facilitate electrophilic and nucleophilic substitution reactions. The presence of the fluorine atom in the 4-fluorobenzenesulfonamide moiety enhances the reactivity towards nucleophilic attack.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution conditions: Alkaline or acidic conditions depending on the type of substitution (e.g., sodium hydroxide for nucleophilic substitution).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the attacking nucleophile or electrophile.
Scientific Research Applications
Chemistry: The unique structure of N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide makes it an ideal candidate for studying the kinetics and mechanisms of heterocyclic chemistry. It serves as a starting material for the synthesis of more complex molecules.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, specifically targeting enzymes with a sulfonamide-binding site. Its structural versatility allows for the exploration of structure-activity relationships.
Medicine: The compound's pharmacophore elements make it a candidate for drug development, particularly in designing anti-inflammatory and anticancer agents. Its ability to interact with biological targets such as enzymes and receptors is crucial for its therapeutic potential.
Industry: this compound is utilized in the development of agrochemicals and materials science applications. Its stability and reactivity under various conditions make it valuable in the production of specialized coatings and polymers.
Comparison with Similar Compounds
N-{1-[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine, affecting its electronic properties and reactivity.
N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-bromobenzenesulfonamide: The bromine substitution alters its steric and electronic characteristics, influencing its biological interactions.
Uniqueness:
The presence of the fluorine atom in N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide enhances its lipophilicity and metabolic stability compared to its chlorine or bromine counterparts. Fluorine's high electronegativity influences the compound's reactivity and interaction with biological targets, making it distinct in its class.
That should cover it! Anything specific you want to dive deeper into?
Properties
IUPAC Name |
N-[1-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S2/c1-3-24-18(21-22-19(24)27-2)17(13-14-7-5-4-6-8-14)23-28(25,26)16-11-9-15(20)10-12-16/h4-12,17,23H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGVJYZTJBRVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871686.png)

![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2871689.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2871691.png)
![Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2871692.png)
![[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2871693.png)
![10-(3-chloro-4-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2871694.png)







